2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide
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Overview
Description
2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloroacetamide group attached to an indole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide typically involves the reaction of 1-(1H-indol-3-yl)propan-2-amine with chloroacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind with high affinity to various biological targets, which can lead to modulation of their activity. The chloroacetamide group may also play a role in the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide include other indole derivatives with different substituents on the indole ring or the acetamide group. For example:
2-chloro-N-[1-(1H-indol-3-yl)ethyl]acetamide: Similar structure but with an ethyl group instead of a propyl group.
N-[1-(1H-indol-3-yl)propan-2-yl]acetamide: Lacks the chloro substituent.
2-bromo-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide: Has a bromo group instead of a chloro group
These compounds may exhibit different biological activities and reactivities due to the variations in their structures, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C13H15ClN2O |
---|---|
Molecular Weight |
250.72 g/mol |
IUPAC Name |
2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide |
InChI |
InChI=1S/C13H15ClN2O/c1-9(16-13(17)7-14)6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8-9,15H,6-7H2,1H3,(H,16,17) |
InChI Key |
HWTUYWOUWHLNKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)CCl |
Origin of Product |
United States |
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